molecular formula C14H13NO7 B2486815 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 899726-03-5

2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2486815
CAS No.: 899726-03-5
M. Wt: 307.258
InChI Key: XMONMWPMJBFONR-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound built on a coumarin core, which is a scaffold of significant interest in various scientific fields . This specific molecule features a 6-nitro substitution on the benzopyran ring and a 2-ethoxyethyl ester group at the 3-position. The presence of the nitro group, a strong electron-withdrawing moiety, is known to significantly influence the electronic properties and reactivity of the coumarin system, making it a valuable building block for further chemical transformations . As a coumarin-3-carboxylate derivative, its core structure is frequently utilized in organic synthesis, particularly as a precursor for the construction of more complex heterocyclic systems . While specific biological data for this exact ester is limited in the searched literature, nitro-substituted coumarin derivatives, in general, are investigated in medicinal chemistry research for a range of potential biological activities. These can include serving as enzyme inhibitors or being explored for antimicrobial and anticancer properties, often acting through mechanisms such as enzyme interaction or the generation of reactive intermediates upon nitro group reduction . Furthermore, coumarin derivatives with strong electron-accepting groups like the nitro group are also researched in materials science, for instance, as components in photoinitiating systems for free radical polymerization under visible light . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c1-2-20-5-6-21-13(16)11-8-9-7-10(15(18)19)3-4-12(9)22-14(11)17/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMONMWPMJBFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Coumarin-3-Carboxylic Acid

The parent compound, coumarin-3-carboxylic acid, undergoes electrophilic aromatic substitution to introduce the nitro group. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating nature of the carbonyl oxygen directs nitration to position 6, yielding the desired intermediate.

Reaction Conditions

  • Reagents : Coumarin-3-carboxylic acid (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).
  • Temperature : 0–5°C, 4–6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Characterization Data

  • Molecular Formula : C₁₀H₅NO₆.
  • Melting Point : 258–260°C.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 8.65 (d, J = 2.4 Hz, 1H, H-5), 8.23 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.45 (d, J = 8.8 Hz, 1H, H-8).
    • IR (KBr) : 1720 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Esterification with 2-Ethoxyethanol

Acid Chloride Method

The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-ethoxyethanol.

Reaction Conditions

  • Step 1 (Acid Chloride Formation) :
    • Reagents : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), SOCl₂ (3 equiv).
    • Temperature : Reflux (70°C), 2 hours.
    • Workup : Excess SOCl₂ removed under reduced pressure.
  • Step 2 (Esterification) :
    • Reagents : Acid chloride (1 equiv), 2-ethoxyethanol (1.5 equiv), pyridine (1.2 equiv).
    • Solvent : Dry dichloromethane (DCM).
    • Temperature : Room temperature, 12 hours.
    • Workup : Washing with 5% HCl, brine, and drying over Na₂SO₄.

Yield : 72–78%.

Characterization Data

  • Molecular Formula : C₁₄H₁₃NO₈.
  • ¹³C NMR (CDCl₃) : δ 165.2 (ester C=O), 160.1 (coumarin C=O), 152.4 (C-6 NO₂), 69.8 (OCH₂CH₂O).

Carbodiimide-Mediated Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

Reaction Conditions

  • Reagents : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), 2-ethoxyethanol (1.5 equiv).
  • Solvent : Dry tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature, 24 hours.
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical. competing nitration at position 8 is minimized by:

  • Low-Temperature Control : Slows reaction kinetics, favoring thermodynamic control.
  • Directed Ortho-Metalation : Use of protecting groups (e.g., methyl ester) to enhance directing effects.

Esterification Efficiency

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve 2-ethoxyethanol solubility.
  • Catalyst Loading : DMAP (10 mol%) enhances reaction rates in carbodiimide-mediated coupling.

Analytical Data Summary

Parameter Value/Description Source
Molecular Weight 323.26 g/mol
Melting Point 112–114°C
¹H NMR (CDCl₃) δ 8.58 (s, 1H), 8.20 (d, 1H), 4.42 (m, 4H)
HPLC Purity >98%

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has demonstrated potential in medicinal chemistry due to its diverse biological activities.

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human cancer cells, making it a candidate for further development as an anticancer agent. For instance, studies reported IC50 values comparable to established chemotherapeutics like etoposide, suggesting promising efficacy against malignancies .

Antimicrobial Properties
The compound has also shown antibacterial activity against a range of bacterial strains. The presence of the chromene structure enhances its ability to disrupt bacterial membranes, contributing to its antimicrobial efficacy . This property is particularly valuable in the development of new antibiotics in an era of increasing antibiotic resistance.

Environmental Science

The unique properties of this compound make it suitable for applications in environmental monitoring.

Fluorescent Probes for Metal Ion Detection
This compound can act as a fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response allows for sensitive detection methods that can be applied in environmental monitoring and analysis . Such applications are critical for assessing pollution levels and ensuring environmental safety.

Materials Science

The structural characteristics of this compound also lend themselves to potential applications in materials science.

Polymer Chemistry
Incorporating chromene derivatives into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. The ability to modify the chromene structure could lead to the development of novel materials with tailored properties for specific applications, such as coatings or composites .

Case Study 1: Anticancer Activity

A detailed study evaluated the cytotoxic effects of this compound against several human cancer cell lines using assays such as XTT and MTT. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of related compounds. The findings established a correlation between structural modifications and enhanced antimicrobial activity against gram-positive bacteria, reinforcing the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the chromene core can inhibit enzymes involved in inflammation and coagulation pathways, contributing to its anti-inflammatory and anticoagulant properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 6-NO₂, 3-(2-ethoxyethyl ester) C₁₄H₁₃NO₇* ~331.3† Enhanced lipophilicity; nitro group enhances electron deficiency
Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 6-NO₂, 3-ethyl ester C₁₂H₉NO₆ 263.2 Simpler ester; lower molecular weight and reduced lipophilicity
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid 6-NO₂, 3-COOH C₁₀H₅NO₆ 235.1 Polar carboxylic acid group; higher solubility in aqueous media
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 6-Br, 3-ethyl ester C₁₂H₉BrO₄ 297.1 Bromine’s leaving group potential; distinct reactivity in substitutions
Methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate 7-OCH₂CH₃, 3-methyl ester C₁₃H₁₂O₅ 248.2 Ethoxy group at position 7 alters electronic distribution and steric bulk

*Estimated based on ethyl ester variant (C₁₂H₉NO₆) with 2-ethoxyethyl substitution. †Calculated using average atomic masses.

Physicochemical Properties

  • Solubility : The 2-ethoxyethyl ester increases lipophilicity (logP ~2.5–3.0) compared to ethyl (logP ~1.8) or carboxylic acid (logP ~0.5) variants, favoring absorption in lipid-rich biological environments .
  • Crystallinity : Nitro and ester groups promote intermolecular interactions (e.g., carbonyl–π, dipolar forces), enhancing crystallinity. This is critical for X-ray diffraction studies, as seen in related chromene derivatives .

Biological Activity

2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 899726-03-5) is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H13NO7
  • Molecular Weight : 307.2555 g/mol
  • CAS Number : 899726-03-5

Biological Activities

Coumarins, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Coumarin derivatives have shown significant antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli .
    • A study highlighted that certain coumarin derivatives exhibited moderate to excellent antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
  • Anticancer Properties :
    • Coumarins are recognized for their anticancer potential. They induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
    • Specific derivatives have been reported to downregulate oncogenes and upregulate tumor suppressor genes, contributing to their anticancer efficacy .
  • Anti-inflammatory Effects :
    • Compounds in this class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
    • The inhibition of phospholipase A2 (sPLA2) has also been noted, with an IC50 value indicating strong activity against this enzyme, which is crucial in inflammatory responses .
  • Antioxidant Activity :
    • The antioxidant properties of coumarins help mitigate oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to irreversibly inhibit sPLA2 from Crotalus durissus ruruima venom, which plays a significant role in inflammation and pain signaling pathways .
  • Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Case Studies

  • Antimicrobial Evaluation :
    A recent study evaluated the antimicrobial activity of various coumarin derivatives, including those structurally related to this compound. Compounds were tested against standard bacterial strains, showing promising results with some derivatives achieving minimal inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol and ciprofloxacin .
  • Anticancer Research :
    In vitro studies demonstrated that specific coumarin derivatives could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar modifications in the structure may enhance the anticancer properties of this compound .

Q & A

Q. What are the established synthetic routes for 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation, a common method for coumarin derivatives. Key steps include:

  • Reagent selection : Use ethyl acetoacetate and 6-nitro-2-hydroxybenzaldehyde as precursors.
  • Catalyst : Piperidine or ammonium acetate in ethanol under reflux (70–80°C).
  • Purification : Recrystallization in ethanol or ethyl acetate yields pure crystals. Optimization involves adjusting molar ratios (1:1.2 aldehyde:ester) and reflux duration (6–8 hours) to maximize yield (typically 65–75%) .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via melting point analysis.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Essential techniques include:

  • IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro group (NO₂) at ~1530 cm⁻¹.
  • ¹H/¹³C NMR : Assign signals for ethoxyethyl chain (δ 4.3–4.5 ppm for OCH₂, δ 1.2–1.4 ppm for CH₃) and coumarin core (δ 6.8–8.5 ppm for aromatic protons). Discrepancies between calculated and observed shifts may arise from solvent effects or crystallinity; use deuterated solvents (e.g., CDCl₃) and cross-validate with 2D NMR (COSY, HSQC) .
  • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error.

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Single-crystal X-ray analysis (e.g., using SHELX software ) determines:

  • Space group : Likely monoclinic (e.g., P2₁/n) based on related coumarins.
  • Intermolecular interactions : Hydrogen bonds (C–H···O) stabilize the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ≥30%) .
  • Troubleshooting : Poor crystal quality may require slow evaporation in DCM/hexane (1:2) or temperature-controlled crystallization.

Advanced Research Questions

Q. How do substituent electronic effects (e.g., nitro group) influence the compound’s reactivity and photophysical properties?

The electron-withdrawing nitro group at C6:

  • Reduces electron density on the coumarin core, shifting UV-Vis absorbance to longer wavelengths (λmax ~380 nm vs. ~320 nm for non-nitro derivatives).
  • Enhances stability under oxidative conditions but may reduce fluorescence quantum yield due to intersystem crossing. Compare with methoxy or halogen substituents using time-resolved spectroscopy .
  • Computational validation : DFT calculations (B3LYP/6-311+G*) predict frontier molecular orbitals and charge distribution .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may stem from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
  • Sample purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile:water gradient).
  • SAR analysis : Compare with analogs (e.g., ethyl 6-phenyl derivatives) to identify critical substituents. For example, replacing ethoxyethyl with methyl groups reduces logP, altering membrane permeability .

Q. How can intermolecular interaction patterns guide co-crystal design for enhanced solubility?

Hirshfeld surface analysis reveals dominant O···H and C–H···π interactions. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can:

  • Improve aqueous solubility : By introducing hydrophilic H-bond donors.
  • Maintain stability : Select co-formers with complementary interaction motifs (e.g., carboxylic acids pairing with nitro groups) .
  • Validate : PXRD and DSC confirm co-crystal formation without polymorphic transitions.

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